molecular formula C31H36N4O3S3 B2485646 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 524695-28-1

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2485646
CAS No.: 524695-28-1
M. Wt: 608.83
InChI Key: UBPVCQDCMZGWDY-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C31H36N4O3S3 and its molecular weight is 608.83. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in the base excision repair pathway and is implicated in various cancer types due to its involvement in DNA repair mechanisms.

The molecular formula of the compound is C25H30N4O3S2C_{25}H_{30}N_4O_3S_2 with a molecular weight of approximately 530.1 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a tetrahydrothieno-pyridine core, which are significant for its biological activity.

APE1 is essential for repairing damaged DNA and regulating gene expression. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents like alkylating agents (e.g., temozolomide), which are commonly used in cancer therapy. The compound has shown low micromolar activity against purified APE1 enzyme and has been effective in potentiating the cytotoxicity of these agents in cellular assays.

Biological Evaluation

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of APE1 : The compound demonstrates potent inhibition of APE1 activity with single-digit micromolar IC50 values. This inhibition leads to an accumulation of apurinic sites in cells treated with DNA-damaging agents, thereby enhancing their efficacy .
  • Cytotoxicity Enhancement : In HeLa cell assays, the compound potentiates the cytotoxic effects of methylmethane sulfonate (MMS) and temozolomide, suggesting its potential as a therapeutic agent when used in combination with existing chemotherapeutics .
  • ADME Profile : Preliminary studies indicate a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Following intraperitoneal administration in mice at 30 mg/kg, the compound achieved good plasma and brain exposure levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the benzothiazole and thieno-pyridine components can significantly affect the inhibitory potency against APE1. For instance:

  • The presence of specific substituents on the benzothiazole ring enhances binding affinity.
  • Variations in the piperidine sulfonamide group impact solubility and bioavailability.

Case Studies

A focused medicinal chemistry effort around this compound has led to several notable findings:

  • Combination Therapies : In preclinical models, combining this compound with standard chemotherapy drugs has resulted in improved therapeutic outcomes compared to monotherapy.
  • Targeted Cancer Therapy : The ability to selectively inhibit APE1 suggests potential applications in targeted cancer therapies where DNA repair pathways are overactive.

Data Summary Table

PropertyValue
Molecular FormulaC25H30N4O3S2
Molecular Weight530.1 g/mol
APE1 IC50Low micromolar range
Administration RouteIntraperitoneal
Animal ModelMice
Efficacy EnhancementPotentiation of MMS and temozolomide

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O3S3/c1-19(2)34-14-13-24-27(18-34)40-31(28(24)30-32-25-7-5-6-8-26(25)39-30)33-29(36)22-9-11-23(12-10-22)41(37,38)35-16-20(3)15-21(4)17-35/h5-12,19-21H,13-18H2,1-4H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPVCQDCMZGWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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